molecular formula C23H18N2O5S B14968037 Methyl 3-{[1,1-dioxido-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino}benzoate

Methyl 3-{[1,1-dioxido-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino}benzoate

Cat. No.: B14968037
M. Wt: 434.5 g/mol
InChI Key: UJTNVUBCNHAHDO-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene ring system fused with an anilinocarbonyl group and a benzoate ester

Preparation Methods

The synthesis of METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the anilinocarbonyl group and the benzoate ester. Common reagents used in these reactions include aniline, carbonyl compounds, and methyl benzoate. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 3-[[1,1-dioxo-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino]benzoate

InChI

InChI=1S/C23H18N2O5S/c1-30-23(27)15-8-7-11-17(14-15)24-20-18-12-5-6-13-19(18)31(28,29)21(20)22(26)25-16-9-3-2-4-10-16/h2-14,24H,1H3,(H,25,26)

InChI Key

UJTNVUBCNHAHDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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